5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Overview
Description
5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a cycloaddition reaction where a suitable diene and dienophile react in the presence of a catalyst. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasonication have been explored to enhance reaction rates and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The iodomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific solvents and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Another five-membered heterocycle with similar structural features but different chemical properties.
Imidazole: Contains nitrogen atoms in the ring and exhibits distinct reactivity.
Pyrazole: A nitrogen-containing heterocycle with unique biological activities.
Uniqueness
5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the iodomethyl group allows for targeted modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHOTMGSGXOMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)C2=CC=CC=C2)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474329 | |
Record name | Oxazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200573-05-3 | |
Record name | Oxazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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